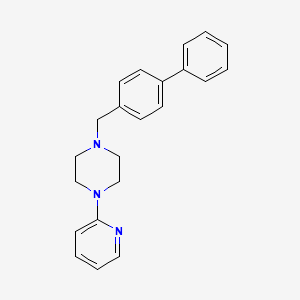![molecular formula C18H22N2O4 B5684884 3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid, commonly known as OPB-9195, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
OPB-9195 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, OPB-9195 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, OPB-9195 has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, OPB-9195 has been shown to improve endothelial function and reduce vascular inflammation.
Mécanisme D'action
OPB-9195 acts as a competitive inhibitor of specific enzymes involved in various cellular processes. In cancer cells, OPB-9195 targets enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation by inhibiting enzymes involved in these processes. In cardiovascular diseases, OPB-9195 improves endothelial function by inhibiting enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, OPB-9195 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation, leading to neuroprotection. In cardiovascular diseases, OPB-9195 improves endothelial function and reduces vascular inflammation, leading to improved vascular health.
Avantages Et Limitations Des Expériences En Laboratoire
OPB-9195 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, OPB-9195 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of OPB-9195. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to develop more efficient synthesis methods. In neurodegenerative diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its mechanism of action in more detail. In cardiovascular diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its effects on other aspects of vascular health. Overall, OPB-9195 shows great potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of OPB-9195 involves several steps. The starting material is 3-(piperidin-3-yl)benzoic acid, which is reacted with pyrrolidine and acetic anhydride to form 1-[oxo(pyrrolidin-1-yl)acetyl]piperidine-3-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield OPB-9195.
Propriétés
IUPAC Name |
3-[1-(2-oxo-2-pyrrolidin-1-ylacetyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(19-8-1-2-9-19)17(22)20-10-4-7-15(12-20)13-5-3-6-14(11-13)18(23)24/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOOYPLXDWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)